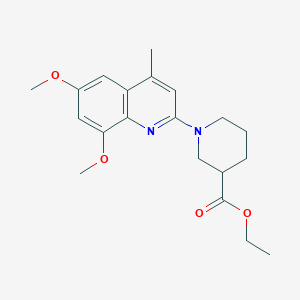![molecular formula C23H21NO3S B6072790 1-(5-{[3-(1-naphthoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B6072790.png)
1-(5-{[3-(1-naphthoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-{[3-(1-naphthoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone is a synthetic cannabinoid that has gained significant attention in scientific research. It is a potent agonist of the cannabinoid receptors and has been used extensively to study the mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(5-{[3-(1-naphthoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone involves the activation of CB1 and CB2 receptors in the body. This leads to the modulation of various physiological processes, including pain perception, appetite, and mood.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been demonstrated to have potent analgesic effects, making it a potential therapeutic agent for the treatment of chronic pain. It has also been shown to have anxiolytic and anti-inflammatory effects, suggesting that it may have potential therapeutic applications in the treatment of anxiety and inflammation-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(5-{[3-(1-naphthoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone in laboratory experiments is its potency and selectivity for CB1 and CB2 receptors. This makes it a valuable tool for studying the endocannabinoid system and the effects of cannabinoids on the body. However, one limitation of using this compound is its potential for toxicity and adverse effects, which must be carefully monitored in laboratory studies.
Zukünftige Richtungen
There are several potential future directions for research on 1-(5-{[3-(1-naphthoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone. One area of interest is the development of novel therapeutic agents based on this compound, particularly for the treatment of chronic pain and inflammation-related disorders. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its potential effects on various physiological processes. Finally, the safety and toxicity of this compound must be carefully studied in order to fully understand its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-(5-{[3-(1-naphthoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone involves the reaction of 1-(2-bromoethyl)-5-(3-naphthoyl)thiophene-2-carboxylic acid with piperidine-3-carboxylic acid, followed by the introduction of a thienyl group. The final product is obtained through purification and isolation.
Wissenschaftliche Forschungsanwendungen
1-(5-{[3-(1-naphthoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone has been extensively used in scientific research to study the endocannabinoid system and its potential therapeutic applications. It has been shown to have potent agonist activity at both CB1 and CB2 receptors, making it a valuable tool for studying the effects of cannabinoids on the body.
Eigenschaften
IUPAC Name |
1-[5-[3-(naphthalene-1-carbonyl)piperidine-1-carbonyl]thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3S/c1-15(25)20-11-12-21(28-20)23(27)24-13-5-8-17(14-24)22(26)19-10-4-7-16-6-2-3-9-18(16)19/h2-4,6-7,9-12,17H,5,8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMVZBBAHCYWMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N2CCCC(C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide](/img/structure/B6072710.png)



![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,3-diphenylpropanohydrazide](/img/structure/B6072743.png)
![2-(2,4-dimethoxyphenyl)-5-methyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}-1,3-oxazole](/img/structure/B6072748.png)
![N-(2-chlorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6072752.png)
![4-{(hydroxyimino)[4-(5-nitro-8-quinolinyl)-1-piperazinyl]methyl}-1,2,5-oxadiazol-3-amine](/img/structure/B6072759.png)
![(2-methoxy-1-methylethyl){[6-methoxy-3'-(1H-pyrazol-3-yl)-3-biphenylyl]methyl}amine trifluoroacetate](/img/structure/B6072765.png)

![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]thio}-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6072769.png)
![4-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride](/img/structure/B6072779.png)
![2-methyl-7-[(3-phenyl-5-isoxazolyl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6072784.png)
![2-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B6072806.png)
